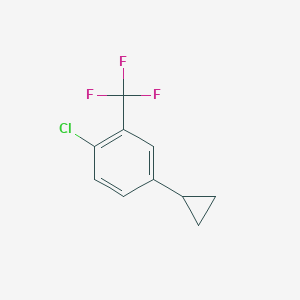
1-Chloro-4-cyclopropyl-2-(trifluoromethyl)benzene
Description
1-Chloro-4-cyclopropyl-2-(trifluoromethyl)benzene is a chemical compound with the molecular formula C10H8ClF3 and a molecular weight of 220.62 g/mol It is characterized by the presence of a chloro group, a cyclopropyl group, and a trifluoromethyl group attached to a benzene ring
Properties
Molecular Formula |
C10H8ClF3 |
|---|---|
Molecular Weight |
220.62 g/mol |
IUPAC Name |
1-chloro-4-cyclopropyl-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H8ClF3/c11-9-4-3-7(6-1-2-6)5-8(9)10(12,13)14/h3-6H,1-2H2 |
InChI Key |
FGWXVPCFKQNDQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Chloro-4-cyclopropyl-2-(trifluoromethyl)benzene involves several steps. One common method includes the fluorination of chloromethyl benzene in the presence of a catalyst and anhydrous hydrogen fluoride . The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods often involve similar processes but on a larger scale, with additional purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
1-Chloro-4-cyclopropyl-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-4-cyclopropyl-2-(trifluoromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-4-cyclopropyl-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules . The exact pathways and targets depend on the specific application and conditions under which the compound is used.
Comparison with Similar Compounds
1-Chloro-4-cyclopropyl-2-(trifluoromethyl)benzene can be compared with other similar compounds such as:
1-Chloro-4-(trifluoromethyl)benzene: This compound lacks the cyclopropyl group, which can significantly alter its chemical properties and reactivity.
1-Chloro-2-(trifluoromethyl)benzene: The position of the trifluoromethyl group is different, leading to variations in reactivity and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


